1-[4-(2-nitrophenoxy)butyl]piperidine
Description
Properties
IUPAC Name |
1-[4-(2-nitrophenoxy)butyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-17(19)14-8-2-3-9-15(14)20-13-7-6-12-16-10-4-1-5-11-16/h2-3,8-9H,1,4-7,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZDJIUNVRLCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2-nitrophenoxy)butyl]piperidine typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Etherification: The reaction of 2-nitrophenol with a butyl halide to form 2-nitrophenoxybutane.
Piperidine Introduction: The reaction of 2-nitrophenoxybutane with piperidine under basic conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(2-nitrophenoxy)butyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and butyl alcohol.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2-nitrophenoxy)butyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-nitrophenoxy)butyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in hydrogen bonding and other interactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Histamine H₃ Receptor Antagonists: Piperidine vs. Piperazine Derivatives
Piperidine and piperazine derivatives are prominent in histamine H₃ receptor antagonist design. For example, 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines exhibit pA₂ values of 8.43–8.49 at guinea pig jejunal H₃ receptors . Piperazine analogs often show enhanced flexibility and solubility, but piperidine derivatives like 1-[4-(2-nitrophenoxy)butyl]piperidine may offer improved metabolic stability due to reduced ring strain .
Table 1: Key Differences in H₃ Receptor Antagonists
Muscarinic M₁ Receptor Allosteric Agonists
AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]piperidine) is a selective M₁ agonist with an EC₅₀ of 5.8 µM . The target compound’s nitro group contrasts with AC-42’s methylphenyl and ketone groups. Nitro substituents may hinder allosteric modulation due to steric bulk or electronic effects, but they could enhance selectivity by reducing off-target interactions. Structural analogs like AC-42 highlight the importance of lipophilic substituents for blood-brain barrier penetration, a property that may be compromised in the nitro-containing compound .
Corrosion Inhibitors: Nitrophenoxy vs. Allylphenoxy Derivatives
1-(4-(2-Allylphenoxy)butyl)piperidinium halides (4a-d) demonstrate 84–95% corrosion inhibition efficiency on carbon steel . The nitro group in this compound may enhance adsorption via stronger dipole interactions with metal surfaces compared to allylphenoxy derivatives. However, the allyl group’s π-electrons in 4a-d improve surface coverage, as evidenced by SEM imaging .
Table 2: Corrosion Inhibition Performance
| Compound | Substituent | Inhibition Efficiency (%) | Adsorption Strength |
|---|---|---|---|
| Allylphenoxy-piperidinium | Allylphenoxy | 84–95 | High |
| This compound | Nitrophenoxy | Not tested | Theoretically higher |
Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors
Fluoroethoxy-phenethyl piperidines (e.g., compound 9h) inhibit VMAT2 with Ki values of 0.024–0.027 µM . However, nitro groups could enhance oxidative stability, a trade-off between potency and pharmacokinetics .
Q & A
Q. Optimization Strategies :
- Reagent selection : Use palladium catalysts for nitro-group stability or potassium permanganate for oxidation steps .
- Temperature control : Maintain reflux conditions (e.g., 80–100°C) to enhance reaction efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilicity .
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitrophenoxy coupling | 2-Nitrophenol, K₂CO₃, DMF, 80°C, 12h | 65–75 | |
| Piperidine alkylation | Piperidine, NaH, THF, RT, 6h | 70–85 |
Basic: Which spectroscopic and computational methods are most effective for structural elucidation of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and piperidine ring protons (δ 1.5–3.0 ppm) .
- ¹³C NMR : Confirm carbonyl/nitro group positions (e.g., nitrophenyl carbons at δ 120–150 ppm) .
- X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the nitrophenoxy group relative to the piperidine ring .
- Computational Modeling : Use DFT (Density Functional Theory) to predict electronic properties and optimize molecular geometry .
Q. Table 2: Predicted NMR Shifts for Key Functional Groups
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Piperidine (C-H) | 1.5–2.5 | 20–50 |
| Nitrophenyl (Ar-H) | 7.8–8.2 | 120–150 |
| Butyl linker (CH₂) | 1.2–1.8 | 25–35 |
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Answer:
Discrepancies in bioactivity data may arise from variations in assay conditions or structural analogs. Methodological approaches include:
- Comparative Binding Assays : Use standardized receptor-binding protocols (e.g., radioligand displacement for GPCRs) to validate affinity .
- Metabolic Stability Tests : Assess hepatic microsomal stability to rule out pharmacokinetic confounding factors .
- Structural Analog Analysis : Compare activity with derivatives (e.g., 1-[3-(2-methoxy-4-nitrophenoxy)propyl]piperidine) to isolate substituent effects .
Key Consideration : Ensure purity (>95% by HPLC) to exclude contaminants influencing results .
Advanced: What strategies are effective for elucidating interactions with biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., serotonin receptors) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for specificity analysis .
- In Vitro Functional Assays : Measure cAMP accumulation or calcium flux in cell lines expressing target receptors .
Case Study : A structurally similar compound, 4-chloro-1-(2-chloro-6-nitrophenyl)piperidine, showed NMDA receptor antagonism via patch-clamp electrophysiology, suggesting analogous targets for this compound .
Advanced: How can factorial design optimize the compound’s synthetic yield and purity?
Answer:
Apply Design of Experiments (DoE) to systematically vary parameters:
- Factors : Temperature, catalyst loading, solvent ratio.
- Response Variables : Yield, purity (HPLC area%).
Q. Example 2³ Factorial Design :
| Run | Temp (°C) | Catalyst (mol%) | Solvent (DMF:H₂O) | Yield (%) |
|---|---|---|---|---|
| 1 | 80 | 5 | 9:1 | 72 |
| 2 | 100 | 5 | 9:1 | 68 |
| 3 | 80 | 10 | 9:1 | 85 |
Analysis : Higher catalyst loading (10 mol%) at 80°C maximizes yield, while elevated temperatures reduce nitro-group stability .
Basic: What are the key physicochemical properties influencing this compound’s research utility?
Answer:
- LogP : Predicted ~2.5 (moderate lipophilicity) supports blood-brain barrier penetration .
- Solubility : Poor aqueous solubility (use DMSO for in vitro studies; <1 mg/mL in water) .
- Stability : Nitro groups may degrade under UV light; store in amber vials at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
